1-Butyl-3-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)urea
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Overview
Description
3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)UREA is a complex organic compound with a unique structure that combines a butyl group, a cyano group, and a dimethyl dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)UREA typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents under controlled conditions.
Attachment of the butyl group: This can be done through alkylation reactions using butyl halides.
Formation of the urea moiety: This involves the reaction of the amine derivative with an isocyanate or carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the electronic properties of the compound.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)UREA would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the urea moiety could play crucial roles in binding to these targets, while the naphthalene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)AMINE: Similar structure but with an amine group instead of a urea moiety.
3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)CARBAMATE: Contains a carbamate group instead of a urea moiety.
Uniqueness
The uniqueness of 3-BUTYL-1-(2-CYANO-3,3-DIMETHYL-3,4-DIHYDRONAPHTHALEN-1-YL)UREA lies in its combination of functional groups, which can impart distinct chemical and biological properties. The presence of the urea moiety, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H23N3O |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-butyl-3-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)urea |
InChI |
InChI=1S/C18H23N3O/c1-4-5-10-20-17(22)21-16-14-9-7-6-8-13(14)11-18(2,3)15(16)12-19/h6-9H,4-5,10-11H2,1-3H3,(H2,20,21,22) |
InChI Key |
AAEBUZJUXIPRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C(CC2=CC=CC=C21)(C)C)C#N |
Origin of Product |
United States |
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